molecular formula C22H20N2O3S B3488096 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide

Cat. No.: B3488096
M. Wt: 392.5 g/mol
InChI Key: PIDFKJUQDBUZOT-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C22H20N2O3S It is characterized by the presence of a quinoline ring system, a sulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(18-8-2-1-3-9-18)23-19-12-14-20(15-13-19)28(26,27)24-16-6-10-17-7-4-5-11-21(17)24/h1-5,7-9,11-15H,6,10,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDFKJUQDBUZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring would yield quinoline N-oxide derivatives, while reduction of the sulfonyl group would produce sulfide derivatives.

Scientific Research Applications

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The quinoline ring system may interact with enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to target proteins, while the benzamide moiety may enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]benzamide
  • N-[4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl]-benzamide

Uniqueness

N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological activities, making it a valuable compound for further study and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide
Reactant of Route 2
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N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]benzamide

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